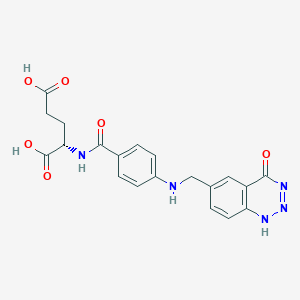

2-Aza-2-desamino-5,8-dideazafolic acid

Description

Contextualizing Folate Pathway Modulation in Therapeutic Strategies

The folate pathway is a critical metabolic route responsible for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis and repair. This pathway's central role in cell proliferation makes it an attractive target for therapeutic intervention, particularly in oncology. By inhibiting key enzymes in this pathway, the growth of rapidly dividing cancer cells can be halted.

Beyond cancer, the modulation of folate metabolism is being explored for a range of conditions. The intricate network of reactions in the folate pathway also plays a crucial role in amino acid metabolism and the regulation of epigenetic processes through methylation. Consequently, therapeutic strategies targeting this pathway have potential applications in treating autoimmune diseases, and certain infectious diseases. The overarching goal of these strategies is to selectively disrupt the folate metabolism of pathological cells while minimizing effects on healthy tissues.

Historical Perspectives in Antifolate Drug Discovery

The journey of antifolate drug discovery began in the 1940s with the pioneering work of Sidney Farber, who demonstrated that aminopterin, a folic acid antagonist, could induce temporary remissions in children with acute lymphoblastic leukemia. This groundbreaking discovery ushered in the era of chemotherapy and established the principle of targeting the folate pathway.

Shortly thereafter, methotrexate (B535133) was synthesized and found to have a more favorable therapeutic index than aminopterin, leading to its widespread clinical use that continues to this day. These first-generation antifolates primarily target the enzyme dihydrofolate reductase (DHFR). However, their clinical utility can be limited by issues of toxicity and the development of drug resistance.

This led to the development of second-generation antifolates with different enzymatic targets and improved pharmacological properties. A significant advancement was the creation of compounds targeting thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine. One such early TS inhibitor was N¹⁰-propargyl-5,8-dideazafolic acid, also known as CB3717. While showing promise, CB3717's clinical development was hampered by dose-limiting toxicity, partly due to its low solubility. This spurred further research into designing novel antifolates with enhanced efficacy and better safety profiles, setting the stage for the rational design of compounds like 2-Aza-2-desamino-5,8-dideazafolic acid.

Rational Design Principles Leading to this compound

The development of this compound is a prime example of rational drug design, where specific structural modifications are made to a parent molecule to improve its therapeutic properties. The design of this compound was a systematic effort to overcome the limitations of earlier antifolates, such as CB3717.

The key structural modifications in this compound compared to earlier 5,8-dideazafolate analogues include the replacement of the 2-amino group with a nitrogen atom (2-aza) and the removal of the amino group (2-desamino). These changes were intended to enhance the compound's interaction with its target enzyme, thymidylate synthase, and to improve its cellular uptake and retention.

Research leading to this compound demonstrated that the removal of the 2-amino group in the quinazoline (B50416) ring of some antifolates could lead to increased cytotoxicity against certain cancer cell lines. nih.gov The "5,8-dideaza" modification refers to the replacement of nitrogen atoms at positions 5 and 8 of the pteridine (B1203161) ring system with carbon atoms, a strategy known to shift the primary target from DHFR to TS.

A significant aspect of the rational design of many antifolates is to enhance their ability to be polyglutamylated within the cell. The addition of multiple glutamate (B1630785) residues by the enzyme folylpolyglutamate synthetase (FPGS) traps the drug inside the cell and can significantly increase its inhibitory potency against target enzymes. nih.gov The design of this compound took this into consideration, aiming for a structure that would be an efficient substrate for FPGS. google.com

The culmination of these rational design principles resulted in a novel compound with potent biological activity. In preclinical studies, this compound demonstrated significantly greater potency in inhibiting the growth of L1210 leukemia cells compared to its predecessors, 5,8-dideazafolate and CB3717. google.com

Research Findings on this compound and Related Compounds

The following tables summarize key research findings for this compound and related antifolates, providing a comparative view of their biological activities.

| Compound | IC₅₀ (µM) |

|---|---|

| 5,8-Dideazafolic acid | 2.7 |

| N¹⁰-Propargyl-5,8-dideazafolic acid (CB3717) | 3.5 |

| 2-Desamino-5,8-dideazafolic acid | 0.43 |

| This compound | 0.42 |

| Compound | Relative Vmax/Km |

|---|---|

| Folic Acid | 1.0 |

| N¹⁰-Propargyl-5,8-dideazafolic acid (CB3717) | ~3.15 |

| This compound | 6.3 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

140410-01-1 |

|---|---|

Molecular Formula |

C20H19N5O6 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(4-oxo-3H-1,2,3-benzotriazin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H19N5O6/c26-17(27)8-7-16(20(30)31)22-18(28)12-2-4-13(5-3-12)21-10-11-1-6-15-14(9-11)19(29)24-25-23-15/h1-6,9,16,21H,7-8,10H2,(H,22,28)(H,26,27)(H,30,31)(H,23,24,29)/t16-/m0/s1 |

InChI Key |

YKORUANEKZOBMT-INIZCTEOSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=NNC3=O |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |

Synonyms |

2-aza-2-desamino-5,8-dideazafolic acid |

Origin of Product |

United States |

Molecular Mechanisms of Action for 2 Aza 2 Desamino 5,8 Dideazafolic Acid and Its Analogues

Enzyme Inhibition Profile and Kinetic Characterization

The therapeutic potential of 2-Aza-2-desamino-5,8-dideazafolic acid is intrinsically linked to its ability to selectively interact with and inhibit key enzymes within the folate metabolic pathway. This section will dissect the specifics of its engagement with two critical enzymes: Thymidylate Synthase (TS) and Folylpolyglutamate Synthetase (FPGS).

Thymidylate Synthase (TS) Inhibition

Thymidylate Synthase is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The inhibition of TS leads to a depletion of dTMP, resulting in the disruption of DNA synthesis and, consequently, cell death. This compound has been identified as a potent inhibitor of this crucial enzyme.

While direct kinetic studies detailing the competitive nature of this compound with the natural substrate 5,10-methylenetetrahydrofolate are not extensively documented in publicly available literature, its structural similarity to folic acid strongly suggests a competitive mode of inhibition. As a folate analogue, it is designed to bind to the folate-binding site on Thymidylate Synthase, thereby competing with the endogenous cofactor.

Research on related 5,8-dideazafolate analogues has consistently demonstrated their role as competitive inhibitors of TS with respect to 5,10-methylenetetrahydrofolate. This competitive interaction is a cornerstone of their mechanism of action, preventing the natural substrate from binding and halting the catalytic cycle of the enzyme.

The inhibitory potency of this compound against Thymidylate Synthase is notable, particularly when compared to its structural relatives. A key study reported a Ki value of 0.33 µM for the inhibition of L1210 TS by this compound. This represents a significant, approximately six-fold increase in binding affinity compared to its 2-desamino analogue, which exhibits a Ki of 2.0 µM. The substitution of a carbon at the 2-position with a nitrogen atom in the aza-analogue is credited with this enhanced interaction with the enzyme's active site.

To provide a broader context, the table below presents the Ki values for the inhibition of L1210 Thymidylate Synthase by this compound and a selection of related antifolates.

| Compound | Ki (µM) for L1210 TS Inhibition |

| This compound | 0.33 |

| 2-Desamino-5,8-dideazafolic acid | 2.0 |

| N10-propargyl-5,8-dideazafolic acid (CB3717) | 0.009 |

| 2-Desamino-N10-propargyl-5,8-dideazafolic acid (Desamino-CB3717) | 0.027 |

Folylpolyglutamate Synthetase (FPGS) Substrate Activity

Folylpolyglutamate Synthetase is a crucial enzyme responsible for the addition of glutamate (B1630785) residues to folate and antifolate molecules within the cell. This process, known as polyglutamylation, is vital for the intracellular retention and enhanced efficacy of many antifolates.

This compound has been identified as a substrate for FPGS. Kinetic analysis has revealed a Michaelis constant (Km) of 25 µM for this interaction. The Km value, which reflects the substrate concentration at which the enzyme operates at half its maximum velocity, provides insight into the affinity of the enzyme for the compound. A lower Km generally indicates a higher affinity.

For a comparative perspective, the kinetic parameters of this compound and related antifolates as substrates for FPGS are presented in the table below. The relative first-order rate constant, k'(rel), which is a measure of the substrate efficiency, is also included.

| Compound | Km (µM) for FPGS | k'(rel) |

| This compound | 25 | 6.3 |

| N10-propargyl-5,8-dideazafolic acid (CB3717) | 48 | Not Reported |

| 2-Desamino-N10-propargyl-5,8-dideazafolic acid (Desamino-CB3717) | 40 | Not Reported |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate pools, thereby disrupting DNA synthesis and causing cell death.

While specific kinetic data for the inhibition of DHFR by this compound is not extensively documented in publicly available literature, studies on structurally similar 2-desamino-5,8-dideazafolate analogues provide valuable insights. Research has shown that these 2-desamino counterparts are only moderately less effective as DHFR inhibitors compared to their 2-amino analogues. For instance, a comparative study revealed that 2-desamino analogues of 5,8-dideazafolic acid were merely 1.5 to 3-fold less inhibitory towards DHFR than the corresponding compounds bearing a 2-amino group. nih.gov This suggests that the absence of the 2-amino group does not drastically impair the binding affinity of this class of compounds to the active site of DHFR.

The general class of this compound and its derivatives has been investigated for their potential to act as DHFR inhibitors. ontosight.ai The mechanism of action is believed to be competitive inhibition, where the antifolate molecule competes with the natural substrate, dihydrofolate, for binding to the enzyme.

Table 1: Comparative DHFR Inhibition of 2-Desamino-5,8-dideazafolate Analogues

| Compound Analogue | Relative Inhibitory Potency vs. 2-Amino Counterpart |

|---|---|

| 2-desamino-5,8-dideazaisofolic acid | 1.5 - 3-fold less inhibitory nih.gov |

| 2-desamino-10-thia-5,8-dideazafolic acid | 1.5 - 3-fold less inhibitory nih.gov |

This table presents generalized findings for a class of related compounds due to the absence of specific data for this compound.

Inhibition of Other Folate-Dependent Enzymes (e.g., GARTF)

Beyond DHFR, other enzymes within the folate pathway are also targets for antifolate drugs. One such enzyme is glycinamide (B1583983) ribonucleotide formyltransferase (GARTF), which is essential for de novo purine (B94841) biosynthesis. Inhibition of GARTF can lead to a depletion of purines, which are necessary for DNA and RNA synthesis.

Cellular Pharmacodynamics and Metabolic Fate

The efficacy of an antifolate drug is not solely dependent on its interaction with target enzymes but also on its ability to enter and accumulate within target cells. The cellular pharmacodynamics of this compound and its analogues are therefore of significant interest.

Conversion to Polyglutamate Forms and Intracellular Retention

A critical feature of the mechanism of action for this compound is its function as a substrate for the intracellular enzyme folylpolyglutamate synthetase (FPGS). nih.gov This enzyme catalyzes the sequential addition of glutamate residues to the parent molecule, forming a series of polyglutamated metabolites. nih.govnih.gov This metabolic conversion is fundamental to the compound's activity for two primary reasons: enhanced inhibitory potency and prolonged intracellular retention.

Once polyglutamated, the drug molecules acquire an increased negative charge and larger size, which significantly impairs their ability to be transported across the cell membrane and out of the cell. nih.gov While the parent (monoglutamate) form of this compound can be largely lost from cells upon its removal from the extracellular environment, the polyglutamated forms are preferentially retained. nih.gov Studies in L1210 murine leukemia cells have shown that after 24 hours in a drug-free medium, approximately 70% of the polyglutamated derivatives remain inside the cells. nih.gov This effective "trapping" mechanism leads to a sustained inhibition of the drug's intracellular targets long after the parent compound is no longer present externally. nih.gov

Furthermore, these polyglutamate derivatives are substantially more potent inhibitors of the target enzyme, thymidylate synthase, than the original monoglutamate drug. nih.govnih.gov This enhancement in inhibitory activity can be up to 100-fold greater for the polyglutamated forms. nih.gov The process begins efficiently within the cell; after just four hours of exposure, approximately half of the intracellular pool of this compound is converted into polyglutamates, primarily tri- and tetraglutamates. nih.gov

Role of "Lethal Synthesis"

The intracellular polyglutamation of this compound is a classic example of "lethal synthesis." This term describes a process whereby a cell's own metabolic machinery converts an exogenous, less active compound into a highly toxic or potent derivative. In this case, the cell's own FPGS enzyme actively transforms the parent drug into its more powerful and entrapped polyglutamate forms. nih.govnih.gov This biochemical conversion is "lethal" because it amplifies the drug's cytotoxic effects, leading to a more profound and sustained disruption of essential metabolic pathways and ultimately contributing to cell death. A compound that may be a relatively weak enzyme inhibitor in its initial state can thus become a highly effective cytotoxic agent once it is efficiently transported into the cell and metabolically activated through polyglutamation.

Downstream Biochemical Effects on Nucleotide Biosynthesis Pathways

The primary intracellular target for this compound and its potent polyglutamate metabolites is the enzyme thymidylate synthase (TS). nih.gov TS is a crucial enzyme in the de novo synthesis of nucleotides, as it catalyzes the sole intracellular pathway for the production of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).

The inhibition of TS by this compound polyglutamates blocks this essential reaction. The direct consequence is the depletion of the intracellular pool of dTMP, a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. Without an adequate supply of dTTP, DNA replication and repair are severely hampered. This disruption leads to what is often termed "thymineless death," a state that is particularly cytotoxic to rapidly proliferating cells, such as cancer cells, which have a high demand for DNA synthesis.

The potency of this inhibition is markedly increased with the addition of glutamate residues, as demonstrated by the significant difference in the inhibition constant (Ki) between the parent compound and its polyglutamated forms.

Table 1: Inhibitory Potency of this compound and its Polyglutamates against Thymidylate Synthase (TS)

| Compound Form | Inhibition Constant (Ki) against TS | Potency Increase vs. Parent Compound |

|---|---|---|

| Parent Compound (Monoglutamate) | ~10 nM | Baseline |

| Polyglutamate Forms (di-, tri-, tetra-, pentaglutamates) | Up to 100-fold lower Ki | Up to 100-fold |

Data derived from studies on murine and human thymidylate synthase. nih.gov

By effectively shutting down thymidylate production, this compound triggers a cascade of events including the cessation of DNA synthesis, cell cycle arrest, and ultimately, programmed cell death.

Structure Activity Relationship Sar Studies of 2 Aza 2 Desamino 5,8 Dideazafolic Acid and Its Analogues

Elucidation of Key Structural Motifs for Antifolate Activity

The A-ring of the quinazoline (B50416) scaffold is a crucial determinant of the antifolate activity of 5,8-dideazafolic acid analogues. Modifications to this ring system have been shown to significantly impact enzyme binding and cellular activity. A notable modification is the introduction of a nitrogen atom at the 2-position, creating the 2-aza analogue. This structural change, as seen in 2-aza-2-desamino-5,8-dideazafolic acid (ADDF), represents a novel approach to designing thymidylate synthase (TS) inhibitors. nih.gov The synthesis of ADDF from 2-amino-5-methylbenzamide involves a four-step process, and this modification to the A-ring appears to offer a previously unexplored strategy for TS inhibition. nih.gov Further studies on A-ring analogues have revealed that both the N1 and N3-H of the pyrimidine ring are essential for the efficient binding of quinazoline-type antifolates to human TS. nih.gov

The removal of the 2-amino group (2-desamino) and its replacement with other functionalities have profound effects on the biological properties of 5,8-dideazafolic acid analogues. While the removal of the 2-amino group in N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) to give its 2-desamino analogue resulted in a 10-fold loss in TS-inhibitory activity, this modification led to increased potency as a growth inhibitor for L1210 and W1L2 cells. scispace.comnih.gov This suggests that the 2-desamino compounds may have a secondary site of action or improved cellular uptake. scispace.comnih.gov

The bridge connecting the quinazoline ring system to the benzoylglutamate moiety plays a pivotal role in the orientation of the inhibitor within the enzyme's active site. Modifications in this region, such as the introduction of a propargyl group at the N10 position, have been shown to significantly enhance TS inhibition. For example, N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) is a potent TS inhibitor. scispace.comnih.gov The 2-desamino analogue of CB3717, while less potent against isolated TS, demonstrates superior growth inhibition. scispace.comnih.gov

Other modifications at the N10 position, such as the introduction of a 2-butyne or a cyclopropylmethyl substituent, resulted in compounds that were considerably less active than N¹⁰-propargyl-5,8-dideazafolic acid. nih.gov This indicates a high degree of specificity for the substituent at the N10 position for potent antifolate activity. Furthermore, extending the bridge by interposing an additional methylene group between N10 and the phenyl ring has also been investigated. nih.gov

The benzoyl ring and the glutamate (B1630785) side chain are critical for recognition by enzymes and transport proteins. Modifications to the benzoyl ring, including the introduction of heterocyclic replacements for the para-aminobenzoate moiety, have been shown to influence both uptake via the reduced-folate carrier and substrate activity for folylpolyglutamate synthetase (FPGS). nih.gov

Correlation Between Chemical Structure and Enzyme Inhibitory Potency

The inhibitory potency of this compound and its analogues against their target enzymes, primarily thymidylate synthase (TS) and to a lesser extent dihydrofolate reductase (DHFR), is highly dependent on their chemical structure.

This compound (ADDF) itself is a competitive inhibitor of recombinant mouse thymidylate synthase with respect to 5,10-methylenetetrahydrofolate, exhibiting a Kᵢ of 2.3 µM. nih.gov The removal of the 2-amino group from 5,8-dideazafolate analogues generally leads to a decrease in their inhibitory activity against TS. For instance, 2-desamino-5,8-dideazafolate has a Kᵢ of 2 µM for L1210 TS, representing a 30-fold loss in potency compared to the parent 2-amino compound. scispace.comnih.gov Similarly, the 2-desamino analogue of CB3717 showed a 10-fold loss in TS inhibitory activity. scispace.comnih.gov

Conversely, some 2-desamino analogues exhibit inhibitory activity against DHFR. scispace.com For example, 2-desamino-5,8-dideazafolate was found to be only 1.5- to 3-fold less inhibitory towards DHFR than the corresponding 2-NH₂ compounds. nih.gov This suggests a potential dual-targeting mechanism for some of these compounds.

The following table summarizes the enzyme inhibitory potency of selected 5,8-dideazafolic acid analogues:

| Compound | Enzyme | Organism/Cell Line | Kᵢ (µM) |

| This compound (ADDF) | Thymidylate Synthase | Mouse (recombinant) | 2.3 |

| 2-Desamino-5,8-dideazafolate | Thymidylate Synthase | L1210 | 2 |

| 2-Desamino-N¹⁰-propargyl-5,8-dideazafolate | Thymidylate Synthase | L1210 | 0.027 |

| N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) | Thymidylate Synthase | L1210 | ~0.0027 |

| 2-Desamino-2-methyl-N¹⁰-propargyl-5,8-dideazafolic acid (ICI 198583) | Thymidylate Synthase | Murine and Human | 0.01 |

Note: The Kᵢ value for CB3717 is estimated based on the reported 10-fold loss of potency for its 2-desamino analogue.

Structure-Transport Relationships via Folate Carriers

The entry of antifolates into cells is mediated by specific transport systems, primarily the reduced folate carrier (RFC) and membrane-associated folate binding proteins (mFBPs). The structural features of 5,8-dideazafolic acid analogues play a crucial role in their affinity for these carriers, which in turn dictates their cellular uptake and biological activity.

There is a clear relationship between the chemical structure of these compounds and their transport mechanism. nih.gov For instance, an L1210 cell line with impaired reduced folate transport was 10-fold resistant to 2-desamino-N¹⁰-propargyl-5,8-dideazafolate and 2-desamino-5,8-dideazafolate, but not to their 2-amino counterparts, suggesting that the 2-desamino analogues are preferentially transported by this carrier. scispace.comnih.gov Similarly, the L1210:1565 cell line, which has a reduced ability to transport methotrexate (B535133) and other reduced folates, showed 100-fold resistance to 2-desamino-2-methyl-N¹⁰-propargyl-5,8-dideazafolic acid (ICI 198583), and this cell line did not significantly take up radiolabeled ICI 198583. nih.gov This indicates that ICI 198583 is also a substrate for the reduced folate carrier.

In contrast, N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) appears to be efficiently transported by a different mechanism, as cells with impaired RFC are not cross-resistant to it. scispace.comnih.gov It has been suggested that CB3717 may be preferentially transported via mFBP. researchgate.net The affinity for different folate transporters can therefore be significantly altered by modifications to the quinazoline ring system.

The following table summarizes the transport characteristics of selected 5,8-dideazafolic acid analogues:

| Compound | Transport System | Cell Line | Kₜ (µM) |

| 2-Desamino-2-methyl-N¹⁰-propargyl-5,8-dideazafolic acid (ICI 198583) | Reduced Folate Carrier | L1210 | 2.9 |

Note: Kₜ represents the transport affinity.

Development of Novel Analogues with Modified Antifolate Profiles

The development of novel analogues of this compound has been a focused area of research aimed at refining the antifolate profile of this class of compounds. Modifications to the core structure have been systematically explored to enhance target enzyme inhibition, improve cellular uptake, and exploit metabolic pathways like polyglutamylation to increase therapeutic efficacy. These structure-activity relationship (SAR) studies have led to the generation of analogues with distinct and sometimes improved biological activities compared to the parent compounds.

Research has demonstrated that even subtle structural changes, such as the removal of the 2-amino group from 5,8-dideazafolate analogues, can significantly alter their biological effects. For instance, a series of 2-desamino-5,8-dideaza analogues were synthesized and evaluated to compare their cytotoxicity and enzyme inhibition profiles against their 2-amino counterparts. nih.gov These studies revealed that the 2-desamino analogues exhibited a modified spectrum of activity, particularly concerning their potency against different cell lines and their inhibitory action on key folate-dependent enzymes.

One key strategy in modifying the antifolate profile has been the introduction of substituents at the 2-position and modifications in the bridge region of the molecule. The synthesis of 2-desamino-2-methyl-5,8-dideazaisofolic acid provided insights into how such changes could create a potent cytotoxic agent from a compound that is a relatively weak inhibitor of its target enzyme in vitro. nih.gov This analogue was found to be a potent inhibitor of the growth of L1210 and MCF-7 cells. nih.gov Although it was a significantly weaker inhibitor of L1210 thymidylate synthase (TS) compared to other related compounds, its cytotoxicity was fully reversible by thymidine, indicating that it functions as a TS inhibitor within the cell. nih.gov

The enhanced activity of this analogue is attributed to two primary factors: efficient transport into tumor cells and superior substrate activity for folylpolyglutamate synthetase (FPGS). nih.gov Both 2-desamino-2-methyl-5,8-dideazaisofolic acid and a related compound were effective inhibitors of methotrexate uptake in MOLT-4 cells, suggesting efficient cellular entry. nih.gov Furthermore, the 2-desamino-2-methyl analogue was found to be an excellent substrate for mammalian FPGS, with a Vmax/Km nearly 12-fold greater than a comparator compound. nih.gov The resulting polyglutamated forms are substantially more inhibitory toward human TS than the parent monoglutamate drug. nih.gov This highlights a critical aspect of analogue development: a compound's potential as an FPGS substrate can be a more significant determinant of its ultimate cytotoxic potency than its initial affinity for the target enzyme. nih.govgoogle.com

Further investigations into 2-desamino analogues focused on modifications at the N10 position. The compound 2-desamino-N¹⁰-propargyl-5,8-dideazafolic acid (desamino-CB3717) was developed as a more water-soluble alternative to its 2-amino parent, CB3717. scispace.com While the removal of the 2-amino group led to a 10 to 30-fold decrease in inhibitory activity against isolated L1210 thymidylate synthase, the desamino compounds were paradoxically more potent as inhibitors of L1210 and W1L2 cell growth. scispace.com The synthetic tri- and tetrapolyglutamate derivatives of desamino-CB3717 were found to be 66- and 101-fold more potent than the monoglutamate form as TS inhibitors, underscoring the profound impact of polyglutamylation on the activity of these analogues. scispace.com

Interestingly, some 2-desamino analogues have shown evidence of a secondary site of action. For example, 2-desamino-5,8-dideazafolate retained significant activity against a TS-overproducing cell line, and its growth-inhibitory effects could be protected by the addition of hypoxanthine or folinic acid along with thymidine. nih.gov A methotrexate-resistant cell line with overproducing dihydrofolate reductase (DHFR) showed cross-resistance to 2-desamino-5,8-dideazafolate, suggesting that DHFR may be a secondary target for this particular analogue. nih.govnih.gov

The table below summarizes the inhibitory concentrations (IC50) for cell growth and enzyme inhibition for several novel analogues, illustrating the impact of structural modifications on their antifolate profiles.

| Compound | Cell Line | IC50 (µM) for Cell Growth | Target Enzyme | Ki or IC50 (µM) for Enzyme Inhibition |

| 2-Desamino-5,8-dideazaisofolic acid | L1210 | - | Dihydrofolate Reductase | - |

| 2-Desamino-10-thia-5,8-dideazafolic acid | L1210 | - | Dihydrofolate Reductase | - |

| 2-Desamino-10-oxa-5,8-dideazafolic acid | L1210 | - | Dihydrofolate Reductase | - |

| 2-Desamino-2-methyl-5,8-dideazaisofolic acid | L1210 | - | Thymidylate Synthase (L1210) | - |

| 2-Desamino-N¹⁰-propargyl-5,8-dideazafolic acid (desamino-CB3717) | L1210 | - | Thymidylate Synthase (L1210) | 0.027 |

| 2-Desamino-5,8-dideazafolate | L1210 | - | Thymidylate Synthase (L1210) | 2 |

| Thiophene Analogue of 2-desamino-5,8-dideazafolate | L1210 | 0.42 | - | - |

| CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) | L1210 | 3.5 | - | - |

| 5,8-dideazafolate | L1210 | 2.7 | - | - |

Data sourced from multiple studies. nih.govnih.govgoogle.comscispace.com Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Preclinical Efficacy and Cellular Studies

In Vitro Antineoplastic Activity

The in vitro antineoplastic activity of 2-Aza-2-desamino-5,8-dideazafolic acid has been evaluated in several cancer cell lines to determine its potency and spectrum of action.

Studies involving the murine leukemia cell line L1210 have demonstrated that this compound is a potent inhibitor of cell growth. In culture, this compound exhibited a 50% inhibitory concentration (IC50) of 0.42 μM. google.com This indicates significant cytotoxic activity against this particular leukemia cell line. The broader class of 2-desamino analogues of 5,8-dideazafolate has also shown marked cytotoxicity toward L1210 leukemia cells, with some analogues being 4 to 6 times more cytotoxic than their 2-NH2 counterparts. nih.gov

Specific data on the growth inhibitory effects of this compound against the HCT-8 human ileocecal adenocarcinoma cell line are not available in the reviewed literature. However, related analogues, such as 2-desamino-2-methyl-5,8-dideazaisofolic acid, have shown potent growth inhibition in other carcinoma cell lines, including the MCF-7 human breast adenocarcinoma cell line. nih.gov

The cytotoxic potency of this compound has been compared with that of its predecessor antifolates in L1210 cells. The results indicate that its potency is comparable to that of 2-desamino-5,8-dideazafolate (IC50 of 0.43 μM) and is significantly greater—by approximately 5- to 10-fold—than that of either 5,8-dideazafolate (IC50 of 2.7 μM) or N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) (IC50 of 3.5 μM). google.com

| Compound | IC50 in L1210 Cells (μM) |

|---|---|

| This compound | 0.42 |

| 2-desamino-5,8-dideazafolate | 0.43 |

| 5,8-dideazafolate | 2.7 |

| N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) | 3.5 |

Detailed studies on the specific factors influencing the cytotoxicity of this compound, such as the duration of drug exposure, are not extensively documented in the available research. For antifolates in general, time of exposure can be a critical determinant of efficacy, but specific data for this compound is lacking.

Strategies for Enhancing Antineoplastic Effects

The therapeutic potential of antifolates can often be enhanced through combination with other agents, leading to synergistic interactions.

While specific studies on the synergistic interactions between this compound and Trimetrexate have not been identified, research on other antifolate combinations provides a basis for potential synergistic effects. For instance, Trimetrexate, an inhibitor of dihydrofolate reductase, has shown synergistic cytotoxicity when combined with thymidylate synthase inhibitors like 10-propargyl-5,8-dideazafolate (PDDF, CB3717) in human lymphoma cells. nih.gov Such combinations can simultaneously block different key enzymes in the folate metabolic pathway, leading to a more profound antitumor effect. The potential for similar synergistic interactions with this compound warrants further investigation.

Overcoming Mechanisms of Cellular Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance. Antifolates, a class of drugs to which this compound belongs, often face resistance through mechanisms such as impaired drug transport into cancer cells or decreased intracellular retention.

One of the primary mechanisms of resistance to the classical antifolate methotrexate (B535133) is the reduced activity of the reduced folate carrier (RFC), the main transporter responsible for its cellular uptake. nih.gov Research has demonstrated that this compound can be effective against tumors that have developed resistance to methotrexate. nih.gov This suggests that this compound can bypass or overcome this common resistance mechanism. The ability to utilize alternative entry pathways into the cell, which will be discussed in the following section, is a key factor in its efficacy against methotrexate-resistant cell lines.

Another critical factor for the activity of many antifolates is their intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). mdpi.comnih.gov This process traps the drug inside the cell and enhances its inhibitory effect on target enzymes. Alterations in FPGS activity can therefore lead to drug resistance. Studies have shown that this compound is an effective substrate for FPGS. mdpi.com The efficiency of its polyglutamation is a key determinant of its cytotoxicity.

Data derived from a study on methotrexate cytotoxicity in sensitive and resistant CCRF-CEM cell lines. nih.gov

Role of Cellular Folate Transporter Expression in Modulating Activity

The efficacy of this compound is intrinsically linked to its ability to enter cancer cells. Mammalian cells possess several systems for folate uptake, and the expression levels of these transporters can significantly influence the drug's activity. The primary transporters involved are the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).

Unlike methotrexate, which primarily relies on RFC for cellular entry, this compound has demonstrated the ability to be transported by multiple pathways. nih.gov It is recognized as a substrate by both the ubiquitously expressed RFC and the PCFT, which is often highly active in the acidic microenvironment characteristic of many solid tumors. nih.gov This dual transport capability is a significant advantage, as it allows the drug to enter cancer cells even when one of the transport systems is downregulated or non-functional, a common mechanism of antifolate resistance.

Furthermore, evidence suggests that this compound is also an excellent substrate for folate receptors. nih.gov FRs, particularly FR-α, are often overexpressed in various types of cancers, including ovarian and lung cancer, while having limited expression in normal tissues. This overexpression provides a potential avenue for targeted delivery of the drug to tumor cells.

The following table summarizes the kinetic parameters of this compound and a related analog as substrates for folylpolyglutamate synthetase from two different mammalian sources. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Data from a study on the substrate specificity of mammalian folylpolyglutamate synthetase. mdpi.com

Computational and in Silico Investigations

Molecular Docking Studies of 2-Aza-2-desamino-5,8-dideazafolic Acid

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound and its derivatives with key enzymatic targets. These studies model the interactions between the ligand (the compound) and the protein, predicting the preferred orientation and conformation of the ligand within the enzyme's active site.

Ligand-Protein Interactions with Thymidylate Synthase

Thymidylate synthase (TS) is a primary target for antifolate drugs, as it plays a crucial role in DNA synthesis. nih.gov Molecular docking studies of 2-desamino analogues of 5,8-dideazafolic acid have revealed key interactions within the TS active site. The absence of the 2-amino group, a modification central to this compound, significantly alters the binding profile compared to traditional folate analogues. While specific docking studies on the parent compound are not extensively detailed in the provided literature, inferences can be drawn from studies on its derivatives. For instance, the N10-propargyl derivative of 2-desamino-5,8-dideazafolic acid is a potent TS inhibitor, and its interactions are crucial for its activity. nih.gov

Analysis of Binding Affinity and Active Site Interactions

The binding affinity of 2-desamino-5,8-dideazafolate analogues to thymidylate synthase has been quantified through inhibition constants (Ki). For 2-desamino-5,8-dideazafolate, the Ki value for the inhibition of L1210 TS is reported to be 2 µM. mdpi.com This indicates a moderate inhibitory activity. The polyglutamated forms of these compounds, however, exhibit substantially increased inhibitory potency. nih.gov For example, the synthetic tri- and tetrapolyglutamate derivatives of a related compound, desamino-CB3717, were 66- and 101-fold more potent than the monoglutamate form as inhibitors of TS. mdpi.com

| Compound | Enzyme | Ki (µM) |

| 2-desamino-5,8-dideazafolate | L1210 Thymidylate Synthase | 2 |

| desamino-CB3717 (2-desamino-N10-propargyl-5,8-dideazafolic acid) | L1210 Thymidylate Synthase | 0.027 |

This table presents the inhibitory constants (Ki) of 2-desamino-5,8-dideazafolate and a related compound against L1210 thymidylate synthase.

Active site interactions are predicted to involve hydrogen bonding and hydrophobic interactions. The quinazoline (B50416) ring system of the molecule is a key feature for binding within the folate binding site of TS.

Interactions with Folylpolyglutamate Synthetase

Folylpolyglutamate synthetase (FPGS) is a crucial enzyme for the intracellular retention and activity of many antifolates. This enzyme adds glutamate (B1630785) residues to the folate analogue, leading to the accumulation of the drug within the cell and enhancing its inhibitory effect on target enzymes. nih.gov Computational studies, in conjunction with biochemical assays, have shown that 2-desamino-5,8-dideazafolate and its analogues are effective substrates for FPGS. The removal of the 2-amino group does not negatively impact, and can even enhance, the substrate activity for FPGS. mdpi.com For instance, 2-desamino-CB3717 has a Km value of 40 µM with FPGS, which is comparable to its 2-amino counterpart (CB3717, Km = 48 µM). mdpi.com Furthermore, 2-desamino-2-methyl-5,8-dideazaisofolic acid was found to be a highly efficient substrate for mammalian FPGS, with a Vmax/Km nearly 12-fold larger than its 2-amino-2-methyl counterpart. nih.gov

| Compound | Enzyme | Km (µM) |

| desamino-CB3717 | Folylpolyglutamate Synthetase | 40 |

| CB3717 | Folylpolyglutamate Synthetase | 48 |

This table compares the Michaelis constants (Km) of desamino-CB3717 and its 2-amino counterpart with folylpolyglutamate synthetase.

Insights into Dihydrofolate Reductase Binding

While thymidylate synthase is the primary target for many 5,8-dideazafolate analogues, some also exhibit inhibitory activity against dihydrofolate reductase (DHFR). Studies on 2-desamino-5,8-dideazafolate analogues have shown that they are only slightly less inhibitory towards DHFR than their 2-amino counterparts. nih.gov For example, some 2-desamino analogues were only 1.5-3-fold less inhibitory toward dihydrofolate reductase than the analogous compounds containing a 2-NH2 group. nih.gov This suggests that the 2-desamino moiety can be accommodated within the DHFR active site, although detailed molecular docking studies specifically for this compound are not extensively available. A methotrexate-resistant cell line overproducing DHFR showed cross-resistance to 2-desamino-5,8-dideazafolate, further suggesting that DHFR is a target for this compound. mdpi.com

In Silico Predictions and Validation with In Vitro Results

In silico predictions of biological activity play a crucial role in the early stages of drug discovery. For this compound and its analogues, computational models can predict their potential as enzyme inhibitors. These predictions are then validated through in vitro enzymatic assays and cell-based studies.

The predicted binding of 2-desamino analogues to thymidylate synthase and dihydrofolate reductase has been largely consistent with experimental findings. For example, the observation that 2-desamino analogues retain significant inhibitory activity against TS and DHFR in vitro supports the in silico models that show favorable binding interactions. nih.govmdpi.com The good correlation between the predicted importance of polyglutamylation for activity and the potent in vitro cytotoxicity of these compounds further validates the use of computational approaches in understanding their mechanism of action. nih.gov

Advanced Computational Approaches in Rational Drug Design

The development of this compound analogues has benefited from principles of rational drug design, which heavily rely on advanced computational techniques. These methods go beyond simple molecular docking and include quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular dynamics simulations.

While specific advanced computational studies on this compound are not detailed in the provided search results, the broader field of antifolate drug design regularly employs these techniques. QSAR models can correlate the physicochemical properties of a series of analogues with their biological activity, helping to predict the potency of novel compounds. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with improved binding characteristics. Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of the interaction and the role of solvent molecules. The successful development of more soluble and less toxic 2-desamino analogues of potent TS inhibitors like CB3717 highlights the power of these rational design strategies. nih.gov

Future Directions in Research on 2 Aza 2 Desamino 5,8 Dideazafolic Acid

Exploration of Novel Chemical Analogues and Scaffolds

A primary direction for future research lies in the rational design and synthesis of new chemical analogues of 2-Aza-2-desamino-5,8-dideazafolic acid. google.com The goal is to create derivatives with improved pharmacological properties, such as enhanced potency, greater selectivity for tumor cells, and the ability to circumvent known resistance mechanisms. nih.govnih.gov

Key strategies in this area include:

Structural Modification: Introducing modifications to the core 1,2,3-benzotriazin-4(3H)-one structure could lead to compounds with altered binding affinities for target enzymes. ontosight.aigoogle.com Research into related 5,8-dideazafolate analogues has shown that even minor changes, such as the removal of an amino group at the 2-position, can significantly impact cytotoxicity and enzyme inhibition profiles. nih.gov

Scaffold Hopping: Moving beyond the traditional folate-like structure to entirely new chemical scaffolds is a promising approach to overcome resistance. nih.gov Research has demonstrated the potential of scaffolds such as pyrazolo[3,4-d]pyrimidines, stilbenoids, and chalcones as novel DHFR inhibitors that may bind to unique sites on the enzyme. nih.govresearchgate.net This strategy could yield compounds that are effective against cancer cells that have developed resistance to classical antifolates. nih.gov

Multi-Targeted Analogues: A forward-thinking approach involves designing single molecules that can inhibit multiple enzymes in the folate pathway, such as DHFR and thymidylate synthase (TS) simultaneously. researchgate.net Additionally, creating dual-activity drugs, for instance by synthesizing hydroxamate derivatives of antifolates, could yield compounds that inhibit both DHFR and histone deacetylase (HDAC), another enzyme class overexpressed in many tumors. benthamdirect.com

Table 1: Examples of Novel Scaffolds in Antifolate Research

| Scaffold Class | Potential Advantages | Example/Target |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Potential for dual inhibition of DHFR and TS. researchgate.net | Anticancer agents. researchgate.net |

| Quinazoline-based | Can be designed to be lipophilic, overcoming transport-based resistance. cancernetwork.com | Piritrexim. cancernetwork.com |

| Stilbenoid, Deoxybenzoin, Chalcone | May bind to unique, allosteric sites on DHFR, overcoming active-site mutations. nih.gov | Antibacterial agents against resistant E. coli. nih.gov |

| Propargyl-linked | Potent inhibition of trimethoprim-insensitive DHFR enzymes. rsc.org | Antibacterial agents. rsc.org |

Advanced Biochemical and Cellular Characterization

A deeper understanding of how this compound interacts with cells is crucial for its development. Future research should move beyond basic enzyme inhibition assays to a more holistic cellular and biochemical characterization. nih.gov

Areas for advanced study include:

Enzyme Inhibition Profile: While its activity as a DHFR inhibitor is known, a comprehensive screening against other folate-dependent enzymes is warranted. ontosight.ai Related compounds have shown inhibitory activity against thymidylate synthase (TS), and this possibility should be explored. nih.gov

Cellular Transport Mechanisms: Investigating how the compound enters and exits cells is critical. Most hydrophilic antifolates use the reduced-folate carrier (RFC) for cellular uptake. nih.govportlandpress.com Characterizing the affinity of this compound for the RFC and other transporters like the proton-coupled folate transporter (PCFT) will clarify its uptake efficiency and potential for resistance due to transport defects. portlandpress.comnih.gov

Polyglutamylation: A key determinant of antifolate efficacy is its conversion into polyglutamated forms within the cell by the enzyme folylpolyglutamate synthetase (FPGS). nih.govnih.gov These longer-chain derivatives are retained more effectively inside the cell and often exhibit increased inhibitory activity against target enzymes. nih.gov Studies are needed to determine if this compound is a substrate for FPGS and to evaluate the activity of its potential polyglutamated metabolites. nih.govnih.gov

Mechanisms of Resistance: Research should prospectively investigate how cells develop resistance. This can involve mutations in the target enzyme (DHFR), decreased expression or mutations in the RFC transporter gene, or reduced polyglutamylation capacity. nih.govportlandpress.com Understanding these mechanisms is essential for designing next-generation analogues that can overcome them. portlandpress.comnih.gov

Table 2: Focus Areas for Advanced Cellular Characterization

| Area of Study | Key Question | Experimental Approach |

|---|---|---|

| Enzyme Specificity | Does it inhibit enzymes other than DHFR, such as TS? | In vitro enzyme kinetic assays. nih.gov |

| Cellular Transport | Which transporters (e.g., RFC, PCFT) mediate its uptake? | Uptake studies using radiolabeled compound in cell lines with known transporter expression. nih.gov |

| Intracellular Metabolism | Is it a substrate for folylpolyglutamate synthetase (FPGS)? | In vitro assays with purified FPGS; analysis of intracellular metabolites by HPLC. nih.gov |

| Resistance Mechanisms | What genetic or expression changes lead to resistance? | Sequencing of DHFR and RFC genes in resistant cell lines; measuring FPGS expression. portlandpress.com |

Integration of Multi-Omics Data for Comprehensive Understanding

To achieve a systems-level understanding of the effects of this compound, future research should integrate multi-omics data. nih.gov This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound. quantori.com

Potential applications of a multi-omics approach include:

Identifying Biomarkers of Sensitivity: By analyzing the molecular profiles of various cancer cell lines, it may be possible to identify genetic or protein expression signatures that predict sensitivity or resistance to the drug. researchgate.net

Uncovering Off-Target Effects: Transcriptomic and proteomic analyses can reveal unintended effects of the compound on cellular pathways beyond folate metabolism, providing a more complete understanding of its mechanism of action. nih.gov

Mapping Metabolic Perturbations: Metabolomics can precisely map the downstream consequences of DHFR inhibition, tracking the buildup of upstream metabolites (like dihydrofolate) and the depletion of downstream products (like tetrahydrofolate and its derivatives). researchgate.net This can provide direct evidence of target engagement within the cell.

Constructing Regulatory Networks: Integrating different omics layers allows for the construction of molecular networks that show how the drug's initial effect on its target propagates through the cellular system. unimelb.edu.au This can help in understanding the complex interplay between different biological molecules and pathways. nih.gov

Table 3: Application of Multi-Omics in Antifolate Research

| Omics Layer | Data Generated | Potential Insights |

|---|---|---|

| Genomics | DNA sequence, copy number variations. nih.gov | Identify mutations in target genes (e.g., DHFR) that confer resistance. nih.gov |

| Transcriptomics | mRNA expression levels. nih.gov | Measure changes in the expression of genes involved in folate transport and metabolism. quantori.com |

| Proteomics | Protein expression and post-translational modifications. nih.gov | Quantify levels of target enzymes and transporters. researchgate.net |

| Metabolomics | Levels of small molecule metabolites. nih.gov | Directly assess the functional impact on the folate pathway and connected metabolic routes. researchgate.net |

Potential for Combination Therapies and Targeted Delivery

To maximize therapeutic efficacy, future studies should investigate this compound in combination with other agents and explore targeted delivery strategies.

Combination Therapies: Antifolates often exhibit additive or synergistic effects when combined with other chemotherapeutic agents. nih.gov For example, combining a DHFR inhibitor with a TS inhibitor like 5-fluorouracil (B62378) can lead to enhanced cytotoxicity in cancer cells. nih.gov Studies pairing this compound with drugs that have different mechanisms of action could reveal powerful new treatment regimens. nih.govnih.gov

Targeted Delivery: A major challenge with traditional antifolates is toxicity to healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. nih.gov Targeted delivery aims to concentrate the drug at the tumor site, sparing normal tissues. fiercepharma.com A highly promising strategy involves exploiting the folate receptor (FR), which is overexpressed on the surface of many epithelial tumors (e.g., ovarian cancer) but has restricted expression in normal tissues. nih.govaacrjournals.org Future research could involve conjugating this compound to a targeting moiety that binds specifically to the FR, allowing the drug to be internalized preferentially by cancer cells. nih.govwikipedia.org

Table 4: Strategies for Enhanced Therapeutic Application

| Strategy | Rationale | Example |

|---|---|---|

| Combination Therapy | Achieve synergistic cell killing by targeting multiple pathways simultaneously. nih.gov | Pairing with thymidylate synthase inhibitors (e.g., 5-Fluorouracil). nih.gov |

| Folate Receptor Targeting | Increase drug concentration in tumor cells while minimizing exposure to healthy tissues. nih.gov | Conjugating the drug to a ligand that binds the folate receptor. aacrjournals.org |

| Liposomal Delivery | Encapsulate the drug to improve its pharmacokinetic profile and deliver larger payloads. wikipedia.org | Folate-targeted liposomes carrying the antifolate agent. wikipedia.org |

Unexplored Therapeutic Applications within the Antifolate Class

While the primary focus of antifolate research has been on cancer, these compounds have proven effective against a range of other diseases. cancernetwork.com The mechanism of action—inhibiting DNA synthesis in rapidly proliferating cells—is relevant to conditions beyond oncology. medchemexpress.com

Future research should explore the potential of this compound and its novel analogues in:

Inflammatory and Autoimmune Diseases: The classical antifolate methotrexate (B535133) is a cornerstone therapy for rheumatoid arthritis and psoriasis. cancernetwork.comresearchgate.net Its efficacy in these conditions is attributed to its immunomodulatory and anti-inflammatory properties. researchgate.net Novel antifolates could offer improved safety profiles or efficacy for these chronic inflammatory conditions. amsterdamumc.nl

Infectious Diseases: Inhibitors of DHFR are used as antibacterial (trimethoprim) and antiprotozoal (pyrimethamine) agents. rsc.orgmedchemexpress.com The DHFR enzyme differs sufficiently between humans and various microbes to allow for selective targeting. Exploring the activity of this compound class against parasitic diseases like malaria or opportunistic infections could open new therapeutic avenues. nih.gov

Table 5: Potential Therapeutic Areas for Novel Antifolates

| Disease Area | Rationale for Antifolate Use | Established Antifolate Example |

|---|---|---|

| Oncology | Inhibition of rapid cell division in tumors. wikipedia.org | Methotrexate, Pemetrexed. nih.gov |

| Rheumatoid Arthritis | Immunomodulatory and anti-inflammatory effects. researchgate.net | Methotrexate. researchgate.net |

| Psoriasis | Inhibition of hyperproliferation of keratinocytes. cancernetwork.com | Methotrexate. cancernetwork.com |

| Bacterial Infections | Selective inhibition of microbial DHFR. rsc.org | Trimethoprim. rsc.org |

| Protozoal Infections (e.g., Malaria) | Inhibition of parasitic DHFR is essential for parasite survival. nih.gov | Pyrimethamine. medchemexpress.com |

Q & A

Q. What structural features of 2-Aza-2-desamino-5,8-dideazafolic acid enable its mechanism as a thymidylate synthase (TS) inhibitor?

The compound’s activity arises from its triazine core and specific substitutions:

- 2-aza and 2-desamino modifications reduce hydrogen bonding, enhancing solubility and reducing intermolecular aggregation compared to non-modified analogs like CB3717 .

- 5,8-dideaza substitutions eliminate nitrogen atoms in the pteridine ring, shifting the compound’s binding mode to TS. This prevents the reductive methylation of dUMP to dTMP, critical for DNA synthesis .

- Propargyl group at N10 enhances covalent interactions with TS’s active site, stabilizing the enzyme-inhibitor complex .

Q. Methodological Insight :

Q. How does polyglutamylation affect the cytotoxicity and cellular retention of this compound?

Polyglutamylation by folylpolyglutamate synthetase (FPGS) increases cellular retention and potency:

- Glutamate chain elongation enhances negative charge, trapping the compound intracellularly. Studies in L1210 cells show a 10-fold increase in cytotoxicity after polyglutamylation .

- Retention time : Polyglutamylated forms persist in cells for >24 hours, compared to <4 hours for non-glutamylated forms .

Q. Methodological Insight :

- Quantify polyglutamylation using HPLC with radiometric detection (e.g., H-labeled compounds) or mass spectrometry. Compare intracellular retention in FPGS-positive vs. FPGS-deficient cell lines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in TS inhibition potency between 2-Aza-2-desamino derivatives and their parent compounds?

Contradictions arise from structural variations impacting enzyme binding and cellular uptake:

Q. What strategies mitigate rapid biliary excretion in this compound analogs?

Pharmacokinetic challenges include rapid clearance via bile and urine:

- Structural Modifications :

- Methodological Insight :

Q. How do experimental models address acquired resistance to this compound?

Resistance mechanisms include TS overexpression or altered FPGS activity:

Q. Methodological Insight :

Q. What computational methods predict the binding affinity of novel 2-Aza-2-desamino analogs?

- Thermodynamic Cycle Perturbation : Calculate relative binding free energies (ΔΔG) for analogs vs. reference compounds. For example, 10-propargyl derivatives show a 2.9 kcal/mol ΔΔG advantage over 10-formyl analogs .

- Molecular Dynamics (MD) Simulations : Simulate TS-inhibitor complexes to optimize substituent positioning (e.g., propargyl group orientation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.